2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluoro-1-iododecyl)-
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Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluoro-1-iododecyl)- is a complex organosilicon compound. It belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity
Preparation Methods
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives typically involves the reaction of silatrane HSi(OCH₂CH₂)₃N with various mercury(II) salts (HgX₂), where X can be OCOMe, OCOCF₃, OCOCCl₃, SCN, or Br This reaction yields the corresponding 1-substituted silatranes in good yields
Chemical Reactions Analysis
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives undergo various chemical reactions, including:
Substitution Reactions: The compound can react with different halides to form substituted silatranes.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions: Mercury(II) salts are commonly used in the synthesis of substituted silatranes.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives involves their interaction with biological molecules. The tricyclic structure allows for strong binding to molecular targets, which can lead to significant biological effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with various enzymes and receptors is well-documented .
Comparison with Similar Compounds
Similar compounds include other silatranes, such as:
Phenylsilatrane: Known for its use in organic synthesis and biological studies.
Methoxysilatrane: Used in various chemical reactions and industrial applications.
Triethanolamine borate: Another organosilicon compound with significant biological activity.
Compared to these compounds, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluoro-1-iododecyl)- stands out due to its unique fluorinated side chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
135587-16-5 |
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Molecular Formula |
C16H16F16INO3Si |
Molecular Weight |
729.27 g/mol |
IUPAC Name |
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluoro-1-iododecyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C16H16F16INO3Si/c17-9(18)11(21,22)13(25,26)15(29,30)16(31,32)14(27,28)12(23,24)10(19,20)7-8(33)38-35-4-1-34(2-5-36-38)3-6-37-38/h8-9H,1-7H2 |
InChI Key |
JUHOKAYCHOHTFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
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